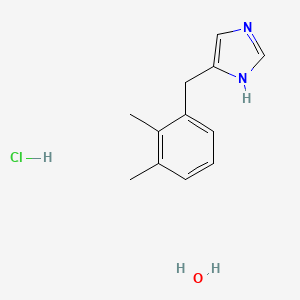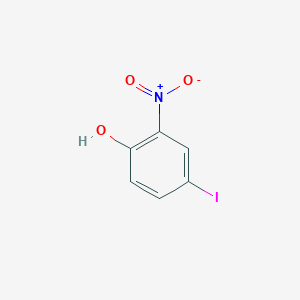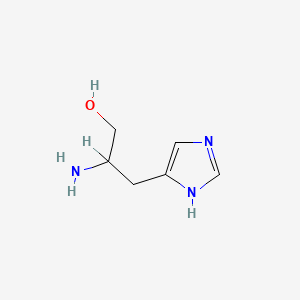
4-Chlorophenyldimethylsilane
Descripción general
Descripción
4-Chlorophenyldimethylsilane: is an organosilicon compound with the molecular formula C8H11ClSi . It is a derivative of phenylsilane, where the phenyl group is substituted with a chlorine atom at the para position and two methyl groups attached to the silicon atom. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce silicon-containing groups into organic molecules .
Aplicaciones Científicas De Investigación
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Chlorophenyldimethylsilane are not mentioned in the search results, the field of chemical synthesis and analysis is continually evolving. Advances in techniques like directed evolution and controlled drug delivery systems suggest exciting possibilities for the future .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
4-Chlorophenyldimethylsilane can be synthesized through several methods. One common method involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane . The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the direct reaction of 4-chlorophenyl lithium with dimethyldichlorosilane . This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
4-Chlorophenyldimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 4-hydroxyphenyldimethylsilane, 4-aminophenyldimethylsilane, and 4-alkoxyphenyldimethylsilane.
Oxidation Reactions: Products include 4-chlorophenylsilanol and 4-chlorophenylsiloxane.
Reduction Reactions: Products include various silanes with different substituents.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyldimethylsilane involves its ability to form covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful as a coupling agent and surface modifier. The molecular targets include hydroxyl groups on organic and inorganic surfaces, and the pathways involved include hydrolysis and condensation reactions .
Comparación Con Compuestos Similares
Chlorodimethylphenylsilane (C8H11ClSi): Similar structure but with a phenyl group instead of a chlorophenyl group.
(Chloromethyl)dimethylphenylsilane (C9H13ClSi): Contains a chloromethyl group instead of a chlorophenyl group.
Dimethylphenylsilane (C8H12Si): Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness:
4-Chlorophenyldimethylsilane is unique due to the presence of both a chlorine atom and a silicon atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to form strong covalent bonds with various substrates also makes it valuable in applications requiring surface modification and coupling .
Propiedades
IUPAC Name |
(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMQKSSMXFUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-31-1 | |
| Record name | Silane, (4-chlorophenyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC269573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
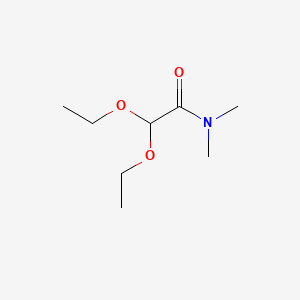
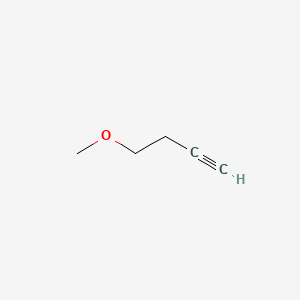
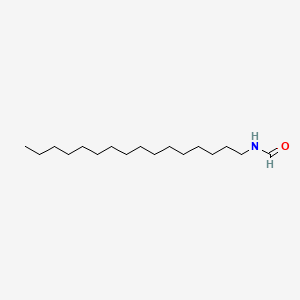
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)
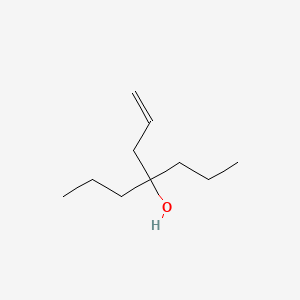
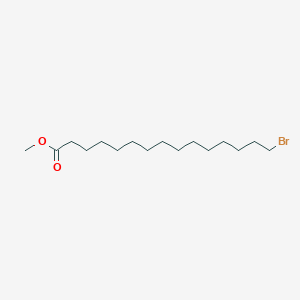
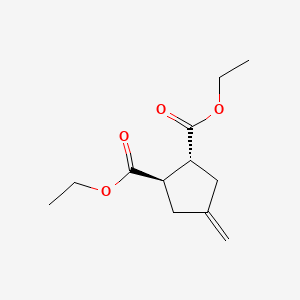
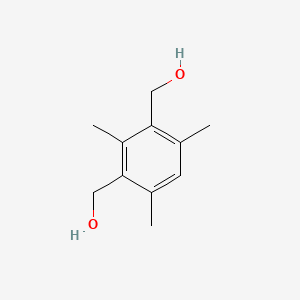
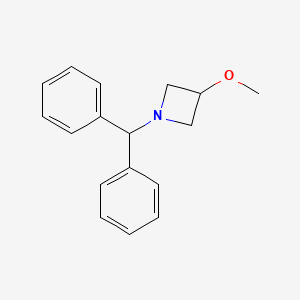
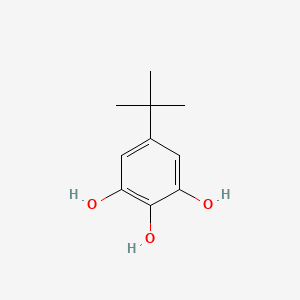
![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)
